2,5-Dibromo-1-fluoro-3-methoxybenzene

Description

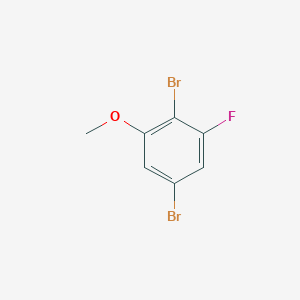

2,5-Dibromo-1-fluoro-3-methoxybenzene is a halogenated aromatic compound featuring bromine, fluorine, and methoxy substituents at positions 1, 2, and 5 of the benzene ring. Its unique substitution pattern confers distinct electronic and steric properties, making it valuable in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing complex molecules. Applications span pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

2,5-dibromo-1-fluoro-3-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2FO/c1-11-6-3-4(8)2-5(10)7(6)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMYXLFFIPUHNIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)Br)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromo-1-fluoro-3-methoxybenzene typically involves the bromination and fluorination of methoxybenzene derivatives. One common method includes the bromination of 1-fluoro-3-methoxybenzene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 5 positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-1-fluoro-3-methoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, and the compound can undergo reduction reactions to remove halogens.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or thiourea in polar solvents are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2,5-diamino-1-fluoro-3-methoxybenzene, while oxidation can produce 2,5-dibromo-1-fluoro-3-methoxybenzaldehyde .

Scientific Research Applications

2,5-Dibromo-1-fluoro-3-methoxybenzene is utilized in various scientific research fields:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Applied in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 2,5-Dibromo-1-fluoro-3-methoxybenzene exerts its effects involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The methoxy group can engage in hydrogen bonding and other interactions, affecting the compound’s overall behavior in chemical and biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Analogues:

1,4-Dibromo-2,3-difluorobenzene (from provided evidence):

- Structural differences : Lacks the methoxy group and has fluorine at positions 2 and 3 instead of position 1.

- Reactivity : Higher halogen density may increase electrophilicity but reduce solubility in polar solvents compared to the target compound.

- Safety : Classified as hazardous for research use only, with handling restrictions .

2-Bromo-5-fluoro-3-methoxyphenylboronic acid :

- Functional group : Contains a boronic acid group, enabling direct use in cross-coupling reactions.

- Stability : Less stable under ambient conditions than the fully halogenated target compound.

2,5-Dibromo-1-fluoro-4-methoxybenzene :

- Substitution pattern : Methoxy group at position 4 instead of 3.

- Electronic effects : Alters electron-donating/withdrawing effects on the aromatic ring, impacting reaction kinetics.

Data Table: Comparative Properties

Research Findings and Challenges

- Synthetic Routes : The target compound is typically synthesized via sequential halogenation and methoxylation, though regioselectivity challenges arise due to competing substituent effects.

- Safety and Handling : Like many halogenated aromatics, it requires stringent safety protocols (e.g., fume hoods, PPE), though specific toxicity data are unavailable in the provided evidence.

Biological Activity

2,5-Dibromo-1-fluoro-3-methoxybenzene is a halogenated aromatic compound with significant potential in medicinal chemistry due to its unique structural features. The presence of bromine and fluorine atoms, along with a methoxy group, influences its reactivity and biological activity. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₆Br₂F O. The compound features:

- Bromine atoms at positions 2 and 5

- Fluorine atom at position 1

- Methoxy group at position 3

This substitution pattern contributes to the compound's electronic properties, affecting its interactions with biological targets.

Synthesis

The synthesis of this compound typically involves electrophilic aromatic substitution reactions. The presence of halogens can enhance the electrophilicity of the benzene ring, facilitating further functionalization. Common synthetic routes include:

- Direct arylation using palladium catalysis.

- Electrophilic aromatic substitution , where the electrophile forms a sigma bond with the benzene ring, generating a positively charged intermediate.

The biological activity of this compound can be attributed to its ability to interact with various biological molecules, including enzymes and receptors. Halogenated compounds are known to influence enzyme activity through reversible or irreversible binding mechanisms.

Potential mechanisms include:

- Inhibition of Enzymatic Activity: The compound may act as an inhibitor for specific enzymes such as tyrosine kinases.

- Receptor Binding: It may bind to receptor sites, altering signaling pathways involved in cell proliferation and apoptosis.

Case Studies and Research Findings

Recent studies have highlighted the biological implications of halogenated benzene derivatives:

- Anticancer Activity:

- Enzyme Inhibition:

- Apoptotic Induction:

Comparative Analysis

To better understand the uniqueness of this compound in relation to other similar compounds, a comparative analysis is presented below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Bromo-4-fluoro-2-methoxybenzene | Single bromine; Fluorine at 4 | Less halogenation may reduce biological activity |

| 1,4-Dibromo-2-fluoro-5-methoxybenzene | Bromine at positions 1 and 4; Fluorine at 2 | Different substitution pattern affects reactivity |

| This compound | Bromine at positions 2 and 5; Fluorine at 1 | Enhanced reactivity due to dual bromination |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.